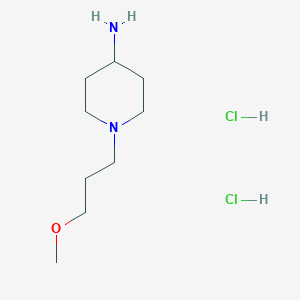

1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride

Description

Properties

Molecular Formula |

C9H22Cl2N2O |

|---|---|

Molecular Weight |

245.19 g/mol |

IUPAC Name |

1-(3-methoxypropyl)piperidin-4-amine;dihydrochloride |

InChI |

InChI=1S/C9H20N2O.2ClH/c1-12-8-2-5-11-6-3-9(10)4-7-11;;/h9H,2-8,10H2,1H3;2*1H |

InChI Key |

IFDRZSTXKJOJEY-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1CCC(CC1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride typically involves the following steps:

Protection of Primary Amine: The primary amine group of 4-aminopiperidine is selectively protected using benzophenone.

Proton Abstraction: The free secondary amine undergoes proton abstraction.

Nucleophilic Substitution: The deprotonated secondary amine reacts with 3-methoxy-bromopropane.

Deprotection: The protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The process is designed to be simple and efficient, with the protecting group being recyclable, which facilitates industrial-scale production .

Chemical Reactions Analysis

Pathway 1: Benzophenone Protection and Alkylation

Source : (CN105130880A patent)

-

Step 1 : Protect 4-aminopiperidine with benzophenone in toluene using BF₃·Et₂O as a catalyst.

-

Step 2 : Deprotonate intermediate I with NaH or n-BuLi in THF, then alkylate with 3-methoxypropyl bromide.

-

Step 3 : Deprotect with 10% HCl, extract with ethyl acetate, and recover benzophenone.

-

Yield : 74–81% (GC purity: 97.2–98.5%).

| Reagent | Conditions | Role |

|---|---|---|

| Benzophenone | Reflux in toluene with BF₃·Et₂O | Amine protection |

| NaH/n-BuLi | 0°C in THF | Deprotonation |

| 3-Methoxypropyl Br | RT, 3–5 h | Alkylation |

| 10% HCl | Quenching, pH ~1–2 | Deprotection |

Pathway 2: Dibromohydantoin-Mediated Reaction

-

Steps :

-

React 4-formamide-piperidine with KOH and dibromohydantoin in acetonitrile.

-

Heat at 15–25°C for 13 h.

-

Distill to isolate the product.

-

-

Yield : 83% (GC purity: 98.6%).

| Reagent | Conditions | Role |

|---|---|---|

| KOH | 5–25°C | Base for elimination |

| Dibromohydantoin | 13 h | Oxidizing agent |

Pathway 3: Oxime Intermediate Route

Source : (CN103508939A patent)

-

Step 1 : Convert 1-(3-methoxypropyl)-4-piperidone to oxime using hydroxylamine hydrochloride in toluene.

-

Step 2 : Hydrogenate oxime with Raney nickel in methanol/THF.

-

Yield : Not explicitly stated but described as high for commercial production.

| Reagent | Conditions | Role |

|---|---|---|

| Hydroxylamine HCl | Reflux | Oxime formation |

| Raney nickel | H₂ atmosphere | Reductive amination |

Formation of Dihydrochloride Salt

The dihydrochloride salt is typically generated by reacting the free amine with hydrochloric acid. While not explicitly detailed in the provided sources, standard procedures involve:

-

Protonation of the primary amine with excess HCl.

-

Crystallization in polar solvents (e.g., ethanol/heptane).

-

Isolation via filtration and drying.

Key Observations

-

Reagent Diversity : Pathway 1 uses BF₃·Et₂O or molecular sieves for catalysis/dehydration, while Pathway 2 employs dibromohydantoin for oxidation.

-

Yield Comparison : Pathway 1 achieves 74–81%, Pathway 2 reaches 83%, and Pathway 3 emphasizes scalability.

-

Purification : Ethyl acetate/heptane (Pathway 1) and distillation (Pathway 2) are critical for isolating pure product.

Scientific Research Applications

Chemistry

In chemical research, 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride is utilized as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with specific properties.

| Reaction Type | Example Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | N-oxides |

| Reduction | Lithium aluminum hydride | Secondary amines |

| Substitution | Alkyl halides | Various substituted derivatives |

Biology

In biological research, this compound plays a role in studying neurotransmitter systems and enzyme interactions. It has been shown to enhance extracellular levels of neurotransmitters when used as a histamine H3 receptor antagonist, indicating its potential in neuropharmacology .

Case Study : A study demonstrated that derivatives of piperidine compounds can induce apoptosis in cancer cell lines, highlighting the compound's potential in anticancer therapies .

Medicine

This compound is a precursor in the synthesis of pharmaceuticals targeting the central nervous system (CNS). Its derivatives have been explored for their therapeutic effects against various CNS disorders, including anxiety and depression.

Mechanism of Action : The compound acts as a ligand for specific receptors, modulating their activity and potentially leading to therapeutic effects in treating neurological conditions.

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and as a building block for organic synthesis. Its versatility allows for applications across diverse fields such as agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. It acts as a ligand for certain receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final product synthesized from this compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride with analogous compounds:

Key Observations :

- Aromatic Interactions : The pyridinyl substituent in enables π-π stacking in receptor binding, a feature absent in the methoxypropyl group.

- Bioactivity: The bromo-methoxybenzyloxyimino compound has higher molecular weight (405.58 g/mol) and may exhibit distinct pharmacokinetics due to steric hindrance.

Epigenetic Modulation (Dual Inhibitors)

- Target Compound : Demonstrates selectivity for G9a over DNMT1, attributed to the 3-methoxypropyl group's optimal steric and electronic properties .

- Comparison with R3-1 (1-(3-Methoxypropyl)pyrrolidine) : While R3-1 enhances dual epigenetic activity (G9a and DNMT1), the piperidine ring in the target compound improves conformational rigidity , favoring G9a specificity .

- Comparison with R3-3 (6-Methoxy-2-methyl-2-azaspiro[3.3]heptane) : R3-3 drives DNMT1 selectivity, highlighting how spirocyclic vs. linear substituents alter target engagement .

Biological Activity

1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological and medicinal chemistry contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₁₈Cl₂N₂O

- Molecular Weight : 227.16 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its role as a ligand for various receptors and enzymes. It modulates their activity, influencing several biological pathways. The compound has been utilized in studies focusing on central nervous system (CNS) interactions, where it may affect neurotransmitter systems, particularly those involving glutamate receptors .

Biological Activity Overview

- Receptor Interaction : The compound acts as a ligand for specific receptors, potentially impacting neurotransmission and other physiological processes.

- Enzyme Modulation : It has been shown to modulate the activity of certain enzymes involved in metabolic pathways, which may enhance or inhibit specific biochemical reactions.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| CNS Effects | Modulates neurotransmitter systems | |

| Enzyme Interaction | Influences metabolic pathways | |

| Anticancer Potential | Investigated for cytotoxic effects on cancer cells |

Case Studies and Experimental Findings

Several studies have investigated the biological effects of this compound:

- Cytotoxicity in Cancer Cells : Research indicated that derivatives related to this compound can induce apoptosis in cancer cells by activating polyamine catabolism pathways, suggesting potential use as an anticancer agent . For instance, compounds that activate these pathways have demonstrated significant cytotoxicity in human cancer cell lines.

- Neuropharmacological Studies : The compound's interaction with glutamate receptors has been explored in the context of neuropharmacology. It was found that certain derivatives exhibit binding affinities that could influence receptor activity in the brain, particularly in regions associated with learning and memory .

Q & A

Q. What are the key synthetic routes for 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride, and how can purity be optimized?

A common approach involves:

- Alkylation : Reacting piperidin-4-amine with 3-methoxypropyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxypropyl group .

- Salt Formation : Treating the free base with HCl in ethanol to yield the dihydrochloride salt .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxypropyl integration at δ ~3.3 ppm for OCH₃) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 203.2 for the free base) .

- Elemental Analysis : Validate chloride content (~22.8% for dihydrochloride) .

Q. How should researchers handle stability challenges during storage?

- Storage Conditions : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the methoxypropyl group. Monitor decomposition via periodic HPLC .

- Buffered Solutions : Use pH 4–6 buffers (e.g., acetate) to minimize amine protonation shifts in aqueous studies .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., split peaks or unexpected shifts) be resolved?

- Solvent Effects : Compare D₂O vs. DMSO-d₆ spectra to identify tautomerism or hydrogen bonding .

- Dynamic Exchange : Variable-temperature NMR (e.g., 25–60°C) to detect conformational flexibility in the piperidine ring .

- Control Experiments : Synthesize and analyze intermediates (e.g., free base vs. salt) to isolate signal discrepancies .

Q. What mechanistic insights explain the methoxypropyl group’s role in receptor binding?

- Molecular Docking : Model interactions with targets (e.g., GPCRs) to assess how the methoxypropyl chain enhances hydrophobic binding or steric hindrance .

- SAR Studies : Compare analogs (e.g., ethoxypropyl or unsubstituted propyl) to quantify contributions to IC₅₀ values .

- Metabolic Stability : Evaluate oxidative demethylation (CYP450 enzymes) using liver microsome assays .

Q. How can researchers address low yields in scale-up synthesis?

- Reaction Optimization : Use microwave-assisted synthesis (80°C, 30 min) to improve alkylation efficiency .

- Byproduct Analysis : Identify side products (e.g., over-alkylation) via LC-MS and adjust stoichiometry (amine:alkylating agent ≥1:1.2) .

- Flow Chemistry : Implement continuous flow systems to enhance mixing and reduce side reactions .

Q. What strategies validate biological activity in cellular assays?

- Dose-Response Curves : Test 1 nM–100 μM ranges in triplicate to establish EC₅₀/IC₅₀ (use positive controls like known receptor antagonists) .

- Off-Target Screening : Perform kinase profiling or calcium flux assays to rule out non-specific effects .

- Metabolite Tracking : Use radiolabeled (³H/¹⁴C) compounds to monitor intracellular uptake and degradation .

Data Contradiction and Validation

Q. How to resolve discrepancies between computational and experimental logP values?

Q. What methods confirm the absence of residual solvents in the final product?

- GC-MS Headspace Analysis : Detect volatile impurities (e.g., DMF, ethanol) with limits <0.1% (ICH guidelines) .

- TGA/DSC : Monitor weight loss (<1%) up to 150°C to confirm solvent removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.